5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrol-2-one class of heterocycles, characterized by a five-membered lactam ring. Key structural features include:
- 3-Hydroxy group: Enhances hydrogen-bonding capacity, influencing solubility and biological interactions.
- 5-(4-tert-Butylphenyl) group: The bulky tert-butyl group at the para position may stabilize the molecule via steric effects and influence crystallinity.
Synthetic routes typically involve condensation of substituted benzaldehydes with thiazole-containing precursors under controlled conditions, though yields and reaction times vary with substituents (e.g., 62% yield for a related compound in ).
Properties
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-15-5-7-17(8-6-15)21(28)19-20(16-9-11-18(12-10-16)25(2,3)4)27(23(30)22(19)29)24-26-13-14-31-24/h5-14,20,28H,1-4H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFXIVJWWQZBD-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step synthesis. Key steps include the formation of the pyrrole core, introduction of the tert-butyl and methylbenzoyl groups, and thiazole ring synthesis. Specific conditions such as temperature, solvent choice, and reaction time vary, but common conditions involve moderate temperatures (around 60-80°C) and the use of organic solvents like dichloromethane.
Industrial Production Methods:
Large-scale production relies on batch or continuous flow reactors to maintain reaction consistency and yield. Optimization focuses on reducing by-products and improving overall efficiency through process improvements, such as catalyst use and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation, typically converting the hydroxy group into a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, particularly at the aromatic rings with reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3, H2SO4)
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole and pyrrolone structures exhibit promising anticancer properties. A study demonstrated that thiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to the one discussed have shown efficacy against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Case Study: Anticancer Efficacy
In a study conducted by Sayed et al. (2020), thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines. One compound displayed an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Anticonvulsant Activity
The anticonvulsant effects of thiazole-containing compounds have been well-documented. Research has indicated that certain derivatives can effectively reduce seizure activity in animal models, suggesting potential for therapeutic use in epilepsy.
Table 2: Anticonvulsant Activity Data
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation markers in vitro and in vivo .
Synthesis and Derivative Studies
The synthesis of This compound can be achieved through multi-step reactions involving the condensation of appropriate precursors followed by cyclization steps typical for pyrrolone formation. The synthetic pathways often focus on optimizing yield and purity while ensuring biological activity remains intact.
Table 3: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Condensation | Reflux in organic solvent |
| Step 2 | Cyclization | Heating under inert atmosphere |
| Step 3 | Purification | Column chromatography |
Mechanism of Action
Comparison:
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: vs. similar compounds like 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one :
The methyl group in the former enhances hydrophobic interactions compared to the chlorine atom in the latter.
Variations in substituents can significantly affect bioactivity and physical properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical Properties of Selected Analogs
- Melting Points : Bulky substituents (e.g., tert-butyl in the target compound) often elevate melting points due to improved crystal packing. For example, compound 20 (with a 2-hydroxypropyl group) melts at 263–265°C, suggesting similar tert-butyl effects in the target compound.
- Synthetic Yields : Substituent steric hindrance impacts yields. The 2-hydroxypropyl group in compound 20 allows a 62% yield, while thiazole/thiadiazole substituents may require optimized conditions.
Heterocyclic Substituent Comparisons
Structural Characterization Insights
- Crystallography : Isostructural compounds () with triclinic symmetry highlight the role of planar conformations in packing efficiency. The tert-butyl group in the target compound may disrupt planarity, altering crystal morphology.
- Spectroscopy : Mass spectrometry (e.g., m/z 408.2 for compound 20) and NMR data (e.g., 1H shifts in ) provide benchmarks for comparing electronic environments of substituents.
Biological Activity
5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.
Chemical Structure
The molecular formula of the compound is , with a molar mass of 476.61 g/mol. The structure comprises a pyrrolone core linked to a thiazole moiety and various aromatic substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 476.61 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-based compounds, including derivatives similar to our target compound. For example, thiazole derivatives have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and WM266.4 (melanoma) with IC50 values in the low micromolar range . The presence of specific substituents on the phenyl and thiazole rings has been correlated with enhanced activity, suggesting that modifications can fine-tune efficacy.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. For instance, some thiazole derivatives have demonstrated BRAF V600E inhibitory activity, which is critical in certain melanoma cases . Additionally, structural modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
Antimicrobial Activity
Thiazole-containing compounds also exhibit antimicrobial properties. A study reported that certain thiazole derivatives displayed potent activity against Candida albicans and Staphylococcus aureus, outperforming standard antibiotics like ketoconazole and gentamicin . This suggests a broad-spectrum potential that could be harnessed for developing new antimicrobial agents.
Antioxidant and Anti-inflammatory Properties
The antioxidant capacity of similar thiazole-based compounds has been documented, indicating their potential in mitigating oxidative stress-related diseases. The anti-inflammatory effects are often attributed to the modulation of inflammatory cytokines, which can be beneficial in conditions like arthritis and other inflammatory diseases .
Synthesis and Evaluation
A systematic approach was taken to synthesize thiazole-linked hybrids via heterocyclization methods. These synthesized compounds were subjected to various biological evaluations, including cytotoxicity assays against different cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.16 μM against MCF-7 cells, showcasing its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal in optimizing the biological activity of these compounds. Modifications at specific positions on the aromatic rings can significantly influence potency. For example, electron-donating groups have been found to enhance anticancer activity by stabilizing reactive intermediates during metabolic processes .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression. These computational analyses support experimental findings by elucidating how structural variations impact biological interactions at the molecular level .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, a structurally analogous pyrrolone compound (62% yield) was synthesized via condensation of 4-tert-butyl benzaldehyde with other precursors under reflux conditions. Key steps include:
- Aldol condensation to form the pyrrolone core.
- Acylation using 4-methylbenzoyl chloride to introduce the benzoyl group.
- Thiazole substitution via nucleophilic displacement or coupling reactions.
Solvents like dimethyl sulfoxide (DMSO) or ethanol are used, with sodium hydride as a base catalyst . Reaction time (e.g., 3 hours) and temperature (room temperature to reflux) significantly impact yield and purity .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl protons at ~1.3 ppm, thiazole protons at 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 408.2273 for a related compound) .
- Melting Point Analysis : Sharp melting points (e.g., 263–265°C) indicate crystallinity and purity .
Q. What functional groups in the compound are most reactive, and how do they influence synthetic pathways?
- Methodological Answer :
- Hydroxy group (3-position) : Participates in hydrogen bonding and chelation, affecting solubility and stability. Requires protection (e.g., silylation) during acylation steps .
- Thiazole ring : Acts as a directing group in electrophilic substitution. Its electron-deficient nature facilitates coupling reactions .
- Benzoyl group (4-position) : Stabilizes the pyrrolone core via conjugation, influencing regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or temperature gradients. For example:
- Solvent optimization : Switching from DMSO (high polarity) to dichloromethane (moderate polarity) improves solubility of intermediates .
- Catalyst screening : Transitioning from sodium hydride to milder bases (e.g., K₂CO₃) reduces side reactions in thiazole substitution .
- Inert atmosphere : Using nitrogen or argon prevents oxidation of the hydroxy group during reflux .
Statistical tools like Design of Experiments (DoE) can model these variables to optimize conditions .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Bioisosteric replacement : Substituting the thiazole ring with isoxazole or pyridine alters target binding (e.g., antitumor activity in pyrazole derivatives) .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with enzymes like cyclooxygenase-2 or kinases. For example, the tert-butyl group may occupy hydrophobic pockets in target proteins .
- In vitro assays : Dose-response curves (IC₅₀ values) against cancer cell lines (e.g., MCF-7) validate predicted activity .
Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrrolone core?
- Methodological Answer :
- Temperature : Higher temperatures (80–100°C) favor electrophilic substitution at the 5-position due to increased ring activation .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) direct substitutions to the 4-position by stabilizing transition states .
- Steric effects : Bulky groups (e.g., tert-butyl) at the 5-position hinder substitutions at adjacent positions, shifting reactivity to the 1-position .
Data Analysis and Optimization
Q. What analytical techniques are used to resolve spectral overlaps in NMR characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., aromatic protons from thiazole and benzoyl groups) .
- Deuterated solvent screening : Switching from CDCl₃ to DMSO-d₆ resolves broad hydroxy proton signals .
- Variable-temperature NMR : Low-temperature (e.g., –40°C) experiments slow exchange processes, sharpening split peaks .
Q. How are impurities quantified and removed during purification?
- Methodological Answer :
- HPLC-MS : Identifies impurities (e.g., unreacted intermediates) via retention time and mass .
- Recrystallization : Ethanol/water mixtures (1:1) selectively crystallize the product, leaving impurities in solution .
- Flash chromatography : Silica gel columns with ethyl acetate/hexane gradients remove polar byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
